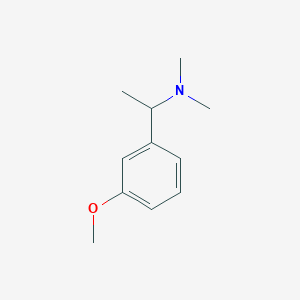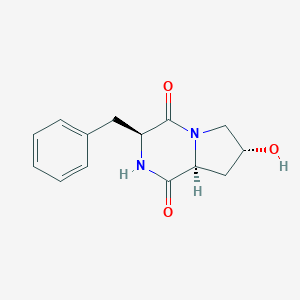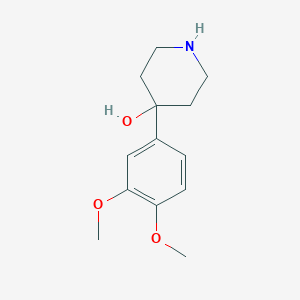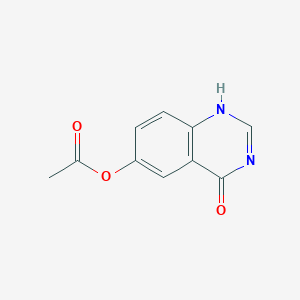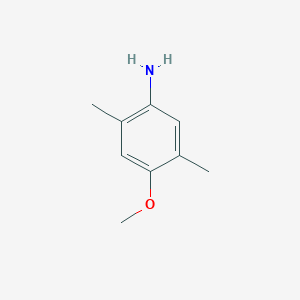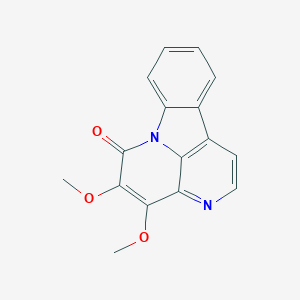
Methylnigakinon
Übersicht
Beschreibung
4,5-Dimethoxycanthin-6-one is a naturally occurring alkaloid isolated from various plant species, including Picrasma quassioides. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, antihypertensive, and anticancer properties . It is particularly noted for its potential as a novel inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in the regulation of gene expression .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer für die Synthese anderer biologisch aktiver Verbindungen verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation zellulärer Prozesse wie Apoptose und Pyroptose.
Industrie: Untersucht auf seine antimikrobiellen Eigenschaften gegen resistente Bakterienstämme.
5. Wirkmechanismus
Der primäre Wirkmechanismus von 4,5-Dimethoxycanthin-6-on beinhaltet die Hemmung der Lysin-spezifischen Demethylase 1 (LSD1). LSD1 ist ein Enzym, das Histonproteine demethyliert und so die Genexpression reguliert. Durch die Hemmung von LSD1 kann 4,5-Dimethoxycanthin-6-on die Transkriptionsaktivität von Genen verändern, die an Zellproliferation, Apoptose und Pyroptose beteiligt sind . Diese Hemmung führt zur Unterdrückung des Tumorzellwachstums und zur Induktion von Zelltodwegen.
Wirkmechanismus
Target of Action
Methyl nigakinone primarily targets the Farnesoid X receptor (FXR) and the NLRP3 inflammasome . FXR is a bile acid receptor that plays a crucial role in the regulation of bile acid homeostasis and inflammation . The NLRP3 inflammasome is a multi-protein complex that plays a key role in the immune response, particularly in the process of inflammation .
Mode of Action
Methyl nigakinone interacts with its targets by controlling the expression of FXR, which in turn regulates the cholesterol hydroxylase and transport proteins involved in bile acid (BA) metabolism . This interaction leads to a decrease in the accumulation of BA in the colon . Furthermore, Methyl nigakinone is thought to inhibit the activation of the NLRP3 inflammasome, thereby reducing excessive inflammatory responses .
Biochemical Pathways
The primary biochemical pathway affected by Methyl nigakinone is the bile acid (BA) metabolic pathway . By controlling the expression of FXR, Methyl nigakinone regulates the enzymes and transport proteins involved in BA metabolism, leading to a decrease in BA accumulation in the colon . This regulation of BA metabolism is thought to alleviate symptoms of ulcerative colitis (UC), a type of inflammatory bowel disease .
Result of Action
The molecular and cellular effects of Methyl nigakinone’s action include a reduction in excessive inflammatory responses caused by the activation of the NLRP3 inflammasome, as well as a decrease in BA accumulation in the colon . These effects result in the alleviation of symptoms associated with UC .
Action Environment
Biochemische Analyse
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Methyl nigakinone vary with different dosages in animal models
Metabolic Pathways
Methyl nigakinone is involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 4,5-Dimethoxycanthin-6-on umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit dem entsprechenden Indolderivat.
Methoxylierung: Das Indolderivat wird einer Methoxylierung unterzogen, um Methoxygruppen an den Positionen 4 und 5 einzuführen.
Cyclisierung: Das methoxylierte Zwischenprodukt wird dann cyclisiert, um die Canthin-6-on-Kernstruktur zu bilden.
Reinigung: Das Endprodukt wird mit chromatographischen Verfahren gereinigt, um reines 4,5-Dimethoxycanthin-6-on zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von 4,5-Dimethoxycanthin-6-on kann die großtechnische Extraktion aus pflanzlichen Quellen oder synthetische Methoden umfassen, die für hohe Ausbeute und Reinheit optimiert sind. Der Extraktionsprozess umfasst typischerweise:
Pflanzenmaterialsammlung: Ernte des pflanzlichen Materials, das die Verbindung enthält.
Extraktion: Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um die Alkaloide zu extrahieren.
Isolierung: Reinigung der Verbindung durch Techniken wie Säulenchromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4,5-Dimethoxycanthin-6-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in Dihydroderivate umwandeln.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.
Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumhydrid und Alkylhalogeniden.
Hauptprodukte:
Oxidationsprodukte: Chinonderivate.
Reduktionsprodukte: Dihydroderivate.
Substitutionsprodukte: Verschiedene substituierte Canthin-6-on-Derivate.
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethoxycanthin-6-on gehört zur Familie der Canthin-6-on-Alkaloide, zu der Verbindungen wie diese gehören:
- Canthin-6-on
- 9-Methoxycanthin-6-on
- 4,9-Dimethoxy-5-hydroxycanthin-6-on
Einzigartigkeit:
Eigenschaften
IUPAC Name |
3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATONBUGCNDSBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171076 | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-87-7 | |
| Record name | 4,5-Dimethoxycanthin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



